molecular formula C23H31F3N2O3 B4653174 ethyl 1'-acetyl-4-[2-(trifluoromethyl)benzyl]-1,4'-bipiperidine-4-carboxylate

ethyl 1'-acetyl-4-[2-(trifluoromethyl)benzyl]-1,4'-bipiperidine-4-carboxylate

Cat. No.: B4653174
M. Wt: 440.5 g/mol
InChI Key: RRPRNJKYHVQHAI-UHFFFAOYSA-N
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Description

Ethyl 1’-acetyl-4-[2-(trifluoromethyl)benzyl]-1,4’-bipiperidine-4-carboxylate is a complex organic compound featuring a bipiperidine core with an acetyl group and a trifluoromethylbenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1’-acetyl-4-[2-(trifluoromethyl)benzyl]-1,4’-bipiperidine-4-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Bipiperidine Core: This can be achieved through a series of cyclization reactions involving piperidine derivatives.

    Introduction of the Acetyl Group: Acetylation is commonly performed using acetic anhydride in the presence of a base such as pyridine.

    Attachment of the Trifluoromethylbenzyl Group: This step involves a nucleophilic substitution reaction where the bipiperidine core reacts with a trifluoromethylbenzyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1’-acetyl-4-[2-(trifluoromethyl)benzyl]-1,4’-bipiperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of various functional groups at the benzyl position.

Scientific Research Applications

Ethyl 1’-acetyl-4-[2-(trifluoromethyl)benzyl]-1,4’-bipiperidine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of ethyl 1’-acetyl-4-[2-(trifluoromethyl)benzyl]-1,4’-bipiperidine-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with various proteins, potentially modulating their activity through binding to active sites or allosteric sites.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1’-acetyl-4-benzyl-1,4’-bipiperidine-4-carboxylate: Lacks the trifluoromethyl group, resulting in different pharmacokinetic properties.

    Ethyl 1’-acetyl-4-[2-(fluoromethyl)benzyl]-1,4’-bipiperidine-4-carboxylate: Contains a fluoromethyl group instead of a trifluoromethyl group, affecting its reactivity and biological activity.

Uniqueness

The presence of the trifluoromethyl group in ethyl 1’-acetyl-4-[2-(trifluoromethyl)benzyl]-1,4’-bipiperidine-4-carboxylate imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 1-(1-acetylpiperidin-4-yl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31F3N2O3/c1-3-31-21(30)22(16-18-6-4-5-7-20(18)23(24,25)26)10-14-28(15-11-22)19-8-12-27(13-9-19)17(2)29/h4-7,19H,3,8-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPRNJKYHVQHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C2CCN(CC2)C(=O)C)CC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 1'-acetyl-4-[2-(trifluoromethyl)benzyl]-1,4'-bipiperidine-4-carboxylate

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